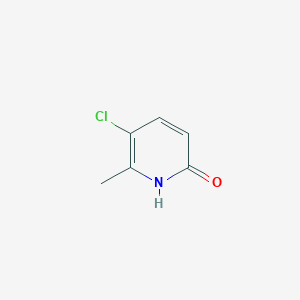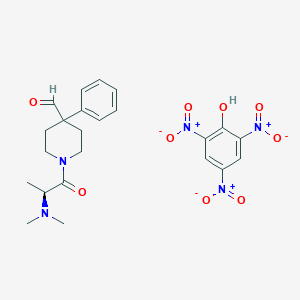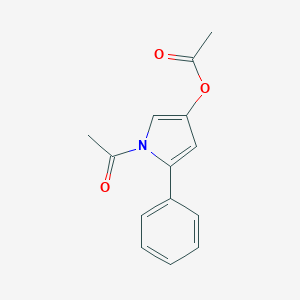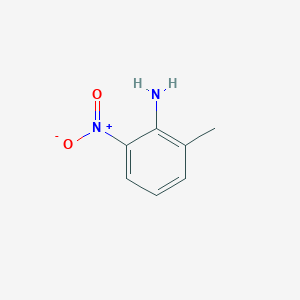
1-(4-氟苯基)-1,3-二氢异苯并呋喃-5-碳腈
概述
描述
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is a compound of interest in the field of organic chemistry, particularly for its structural and pharmaceutical significance. This compound is related to a class of chemicals known for their varied applications in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile typically involves multi-step chemical reactions. For example, Saeed et al. (2010) and Saeed et al. (2011) describe the synthesis of similar compounds using techniques such as the reaction of isothiocyanate with fluoroanilines and the preparation of 1,3-dihydroisobenzofuran derivatives through reactions involving aromatic aldehydes and malononitrile (Saeed et al., 2010), (Saeed et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is often characterized using techniques like X-ray crystallography, as demonstrated in studies by Özbey et al. (2004) and Yin et al. (2017) (Özbey et al., 2004), (Yin et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile or similar compounds include various transformations under different conditions. Studies like those by Bhandari and Gaonkar (2014) investigate the synthesis of related compounds and their reactivity under specific conditions (Bhandari & Gaonkar, 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, can be determined through experimental methods. However, specific data on the physical properties of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile itself are not detailed in the accessed papers.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group analysis, and stability, are explored in studies like that of Khajehzadeh and Moghadam (2017), who conducted a detailed analysis of related compounds using Density Functional Theory (DFT) (Khajehzadeh & Moghadam, 2017).
科学研究应用
化学合成和衍生物形成
衍生物化合物的合成方法:Ali等人(2016年)探索了醛缩反应,以产生1-(4-氟苯基)-1,3-二氢异苯并呋喃-5-碳腈的衍生物,从而得到新的取代吡唑,嘧啶和噁唑嘧啶衍生物,这在药物化学中很重要 (Ali et al., 2016)。
新型席夫碱的开发:Puthran等人(2019年)使用1-(4-氟苯基)-1,3-二氢异苯并呋喃-5-碳腈的衍生物合成了新型席夫碱,这对于新药物化合物的开发很重要 (Puthran et al., 2019)。
分子结构和光谱研究
分子结构分析:Khajehzadeh和Moghadam(2017年)利用密度泛函理论分析了含有1-(4-氟苯基)-1,3-二氢异苯并呋喃-5-碳腈的抗抑郁药物的结构和分子性质,有助于理解这些药物的治疗特性 (Khajehzadeh & Moghadam, 2017)。
光物理研究:Mandali等人(2017年)对1-芳基亚亚甲基-1,3-二氢异苯并呋喃衍生物进行了合成和光物理研究,利用1-(4-氟苯基)-1,3-二氢异苯并呋喃-5-碳腈作为支架,表明其在生物相关荧光物质的开发中具有潜力 (Mandali等人,2017)。
潜在的药物应用
抗菌活性:Bhandari和Gaonkar(2014年)探索了三唑硫衍生物的合成,这些衍生物是1-(4-氟苯基)-1,3-二氢异苯并呋喃-5-碳腈的抗菌和抗真菌剂的有希望候选 (Bhandari & Gaonkar, 2014)。
潜在化学传感器的合成:Hranjec等人(2012年)描述了苯并咪唑和苯并咪唑喹啉衍生物的合成,使用1-(4-氟苯基)-1,3-二氢异苯并呋喃-5-碳腈作为前体,用于作为不同阳离子的化学传感器 (Hranjec et al., 2012)。
作用机制
Target of Action
The primary target of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, also known as ezetimibe, is the sterol transporter, Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is involved in the intestinal uptake of cholesterol and phytosterols .
Mode of Action
Ezetimibe has a unique mechanism of action that differs from other classes of cholesterol-reducing compounds. It specifically inhibits the absorption of cholesterol and related phytosterols from the small intestine .
Biochemical Pathways
Ezetimibe affects the biochemical pathway of cholesterol absorption in the intestine. By inhibiting the NPC1L1 transporter, it reduces the uptake of dietary cholesterol into the body . This leads to a decrease in the level of circulating cholesterol, particularly low-density lipoprotein cholesterol (LDL-C), which is associated with the development of atherosclerosis .
Pharmacokinetics
The pharmacokinetics of ezetimibe involve its absorption, distribution, metabolism, and excretion (ADME). In a 2-week clinical study, ezetimibe was found to inhibit intestinal cholesterol absorption by 54%, compared with placebo . It had no clinically meaningful effect on the plasma concentrations of the fat-soluble vitamins A, D, and E . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Result of Action
The result of ezetimibe’s action is a reduction in the levels of circulating cholesterol, particularly LDL-C . This can help to slow the progression of atherosclerosis and reduce the risk of cardiovascular disease.
Action Environment
The action of ezetimibe can be influenced by various environmental factors. For example, the presence of food in the intestine can affect the absorption of the drug. Additionally, individual variations in the expression and function of the NPC1L1 transporter can influence the drug’s efficacy. The stability of the drug can also be affected by factors such as temperature and pH. Ezetimibe has been found to be stable at ambient temperature .
安全和危害
属性
IUPAC Name |
1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRMKYHFFMNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431862 | |
| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | |
CAS RN |
64169-67-1 | |
| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


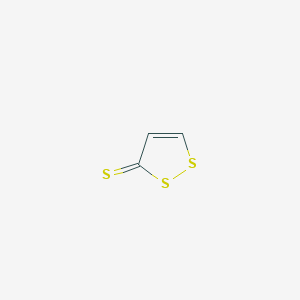
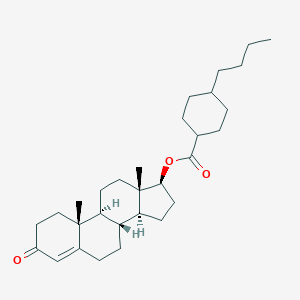
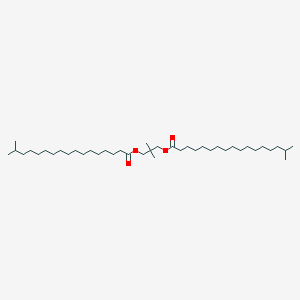
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
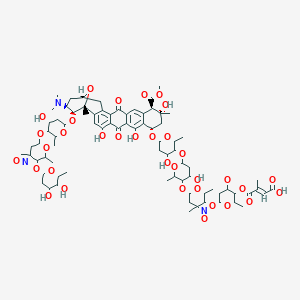
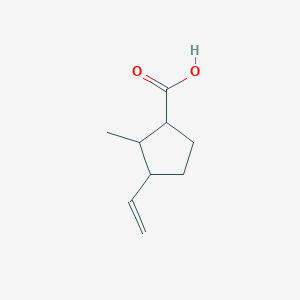
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)
